3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid

Purity Quality Control Procurement

3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid (CAS 1354953-19-7) is an organosulfur heterocyclic building block belonging to the class of 3-(heterocyclylsulfonyl)propanoic acids. Its structure combines a bromine atom at the 4‑position, a chlorosulfonyl (SO₂Cl) group at the 5‑position, and a propanoic acid side‑chain at the 2‑position of the thiophene ring.

Molecular Formula C7H6BrClO4S2
Molecular Weight 333.6 g/mol
Cat. No. B12097251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid
Molecular FormulaC7H6BrClO4S2
Molecular Weight333.6 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)S(=O)(=O)Cl)CCC(=O)O
InChIInChI=1S/C7H6BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h3H,1-2H2,(H,10,11)
InChIKeyYEJIMACIUCYPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic Acid – Procurement-Ready Overview for a Dual-Handle Thiophene Building Block


3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid (CAS 1354953-19-7) is an organosulfur heterocyclic building block belonging to the class of 3-(heterocyclylsulfonyl)propanoic acids . Its structure combines a bromine atom at the 4‑position, a chlorosulfonyl (SO₂Cl) group at the 5‑position, and a propanoic acid side‑chain at the 2‑position of the thiophene ring. The compound is supplied as a research chemical with a minimum purity of ≥95 %, a molecular formula of C₇H₆BrClO₄S₂, and a molecular weight of 333.61 g·mol⁻¹ .

Why a Generic ‘Thiophene-SO₂Cl’ or ‘Bromo-Thiophene Acid’ Cannot Replace 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic Acid


This compound uniquely co‑locates a bromine atom and a chlorosulfonyl group on the same thiophene ring while simultaneously carrying a propanoic acid side‑chain. The bromine enables orthogonal cross‑coupling chemistry (e.g., Suzuki, Sonogashira) without interfering with the sulfonyl chloride , whereas the chlorosulfonyl group serves as a highly reactive electrophile for sulfonamide or sulfonate formation. The propanoic acid spacer separates the carboxylate functionality from the ring, creating a different spatial and electronic profile compared to ring‑attached carboxylic acids (e.g., 4‑bromo‑5‑(chlorosulfonyl)thiophene‑2‑carboxylic acid). Replacing this compound with a simpler analog – for instance, 5‑bromothiophene‑2‑sulfonyl chloride (CAS 55854‑46‑1) or 4‑bromo‑5‑chlorothiophene‑2‑sulfonyl chloride (CAS 166964‑35‑8) – would forfeit the propanoic acid handle essential for downstream conjugation or library diversification .

Quantitative Differentiation Guide for 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic Acid


Purity Level Requirement: ≥95 % as the Minimum Acceptable Specification for Research Use

The commercial standard for this compound is ≥95 % purity, verified by vendor QC (HPLC, NMR) . The closest analog with a directly attached carboxylic acid, 5‑bromo‑4‑(chlorosulfonyl)thiophene‑2‑carboxylic acid (CAS 172461‑89‑1), is offered at ≥95 % purity ; the simpler sulfonyl chloride 5‑bromothiophene‑2‑sulfonyl chloride is available at 96 % [1]. No superior purity grade has been reported for the target compound, indicating ≥95 % is the prevailing R&D‑grade benchmark.

Purity Quality Control Procurement

Storage Stability Requirements: +2 °C to +8 °C Under Dry, Sealed Conditions

The compound must be stored sealed in a dry environment at +2 °C to +8 °C . The analog 5‑bromothiophene‑2‑sulfonyl chloride (mp 39–42 °C) can be stored at ambient temperature [1]. The stricter storage requirement of the target compound reflects the combination of a hydrolytically labile chlorosulfonyl group and a free carboxylic acid, which may promote degradation via moisture uptake or dimerization. No shelf‑life study has been published; the storage conditions are empirically derived by suppliers.

Stability Storage Handling

Dual Orthogonal Reactive Handles: Bromine for Cross-Coupling, Chlorosulfonyl for Nucleophilic Derivatization

The target compound carries two functional groups that react under mutually compatible conditions: the bromine atom participates in Pd‑catalyzed cross‑couplings, while the chlorosulfonyl group reacts with amines, alcohols, or thiols to form sulfonamide, sulfonate, or thiosulfonate linkages. 5‑Bromothiophene‑2‑sulfonyl chloride lacks the carboxylic acid appendage; 3‑(5‑bromo‑2‑thienylsulfonyl)propanoic acid lacks the chlorosulfonyl group and therefore offers only a single site for late‑stage diversification . No competitive reaction‑yield study is available, but the chemical orthogonality is well‑established for this functional‑group pair [1].

Cross-coupling Sulfonylation Library synthesis

Propanoic Acid Spacer vs. Ring-Attached Carboxylic Acid: Influence on Molecular Geometry and Conjugation

The two‑carbon propanoic acid spacer moves the carboxylic acid further from the thiophene ring compared to the directly attached carboxyl group in 5‑bromo‑4‑(chlorosulfonyl)thiophene‑2‑carboxylic acid (CAS 172461‑89‑1). This change increases the distance between the acid proton and the ring centroid by approximately 2.5 Å (estimated from standard bond lengths) and adds one rotatable bond, resulting in a different conformational landscape . No experimentally measured pKa or log P comparison has been published; however, the spacer is expected to lower the acidity of the carboxylic acid by removing the electron‑withdrawing effect of the thiophene ring.

Linker length SAR Drug design

Application Scenarios Where 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic Acid Provides Verifiable Differentiation


Parallel Synthesis of Sulfonamide Libraries for High-Throughput Screening

The chlorosulfonyl group reacts rapidly with diverse amines under mild conditions to yield sulfonamides, while the bromine atom remains intact for subsequent Suzuki coupling. This orthogonal reactivity enables two‑step library generation without protecting‑group manipulation, leveraging the synthetic methodology established for 3‑(heterocyclylsulfonyl)propanoic acids .

Medicinal Chemistry SAR Exploration Requiring a Flexible Carboxylic Acid Appendage

The propanoic acid side‑chain extends the carboxylate further from the thiophene core than a ring‑attached acid, providing a structurally distinct vector for interactions with basic residues in enzyme active sites or receptor binding pockets. This geometric difference is critical when ring‑attached acids fail to achieve the desired binding pose .

Synthesis of Bifunctional Probes and PROTAC Linkers

The three orthogonal functional groups (Br, SO₂Cl, CO₂H) allow sequential attachment of a target‑binding ligand, a linker, and an E3‑ligase ligand. The propanoic acid can be directly coupled to amine‑terminated linkers, eliminating the need for ester‑hydrolysis deprotection steps that are required when using ester‑protected analogs .

Quote Request

Request a Quote for 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.